molecular formula C11H14N2O3S B14891283 3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid

3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid

Cat. No.: B14891283
M. Wt: 254.31 g/mol
InChI Key: FUYDKIANTIKTBF-UHFFFAOYSA-N
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Description

3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound that features both pyrrole and thiophene rings. These heterocyclic structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of pyrrole-2-carboxylic acid with a suitable thiophene derivative under acidic conditions. The reaction may proceed through the formation of an intermediate amide, followed by cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted pyrrole and thiophene compounds .

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxylic acid: Shares the pyrrole ring structure but lacks the thiophene ring.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the pyrrole ring.

    3-(1-Methyl-1h-pyrrole-2-carboxamido)thiophene-2-carboxylic acid: Similar structure but with different ring positions.

Uniqueness

3-(1-Methyl-1h-pyrrole-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to its combination of pyrrole and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

3-[(1-methylpyrrole-2-carbonyl)amino]thiolane-3-carboxylic acid

InChI

InChI=1S/C11H14N2O3S/c1-13-5-2-3-8(13)9(14)12-11(10(15)16)4-6-17-7-11/h2-3,5H,4,6-7H2,1H3,(H,12,14)(H,15,16)

InChI Key

FUYDKIANTIKTBF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)NC2(CCSC2)C(=O)O

Origin of Product

United States

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